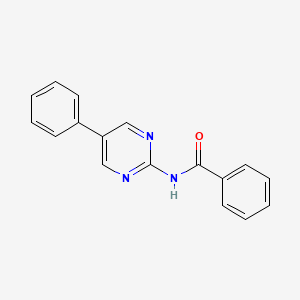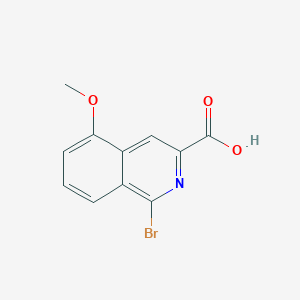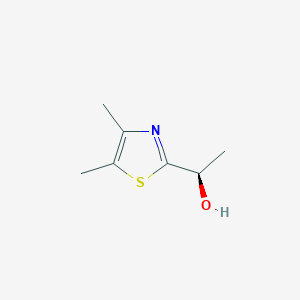
(R)-1-(4,5-Dimethylthiazol-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4,5-Dimethylthiazol-2-yl)ethanol is a chiral compound with a thiazole ring substituted with two methyl groups and an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4,5-Dimethylthiazol-2-yl)ethanol typically involves the reaction of 4,5-dimethylthiazole with an appropriate chiral reagent to introduce the ethanol group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired chiral product.
Industrial Production Methods
Industrial production of ®-1-(4,5-Dimethylthiazol-2-yl)ethanol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(4,5-Dimethylthiazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The thiazole ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield 4,5-dimethylthiazole-2-carboxylic acid, while reduction can produce 4,5-dimethylthiazole-2-ylmethanol.
Aplicaciones Científicas De Investigación
®-1-(4,5-Dimethylthiazol-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of ®-1-(4,5-Dimethylthiazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be metabolized by enzymes to produce reactive intermediates that interact with cellular components. For example, in the MTT assay, the compound is reduced by mitochondrial dehydrogenases to form a colored formazan product, which is used as an indicator of cell viability .
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(4,5-Dimethylthiazol-2-yl)ethanol: The enantiomer of the compound with similar chemical properties but different biological activity.
4,5-Dimethylthiazole: A related compound lacking the ethanol group, used in different chemical applications.
4,5-Dimethylthiazole-2-carboxylic acid: An oxidation product of ®-1-(4,5-Dimethylthiazol-2-yl)ethanol with distinct chemical properties.
Uniqueness
®-1-(4,5-Dimethylthiazol-2-yl)ethanol is unique due to its chiral nature and the presence of both a thiazole ring and an ethanol group. This combination of features makes it valuable in various scientific applications, particularly in the synthesis of chiral molecules and in biological assays.
Propiedades
Fórmula molecular |
C7H11NOS |
|---|---|
Peso molecular |
157.24 g/mol |
Nombre IUPAC |
(1R)-1-(4,5-dimethyl-1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C7H11NOS/c1-4-6(3)10-7(8-4)5(2)9/h5,9H,1-3H3/t5-/m1/s1 |
Clave InChI |
GEEFPWNWTUMMKP-RXMQYKEDSA-N |
SMILES isomérico |
CC1=C(SC(=N1)[C@@H](C)O)C |
SMILES canónico |
CC1=C(SC(=N1)C(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


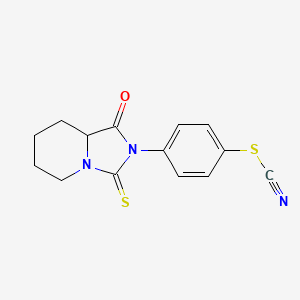
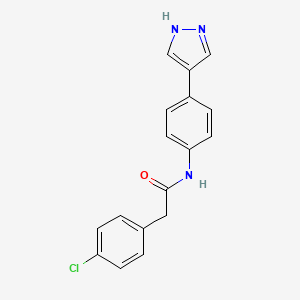
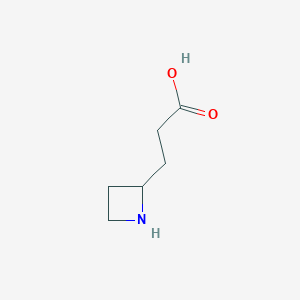
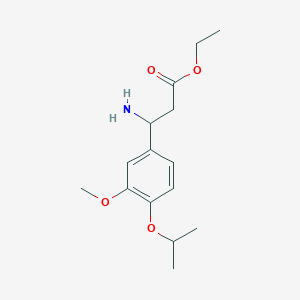
![2-Chloro-3-methyl-4-((1R,3r,5S)-2,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12943708.png)
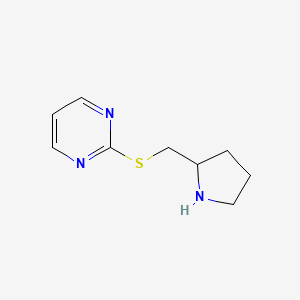
![Ethyl 1-(1-([1,1'-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B12943724.png)
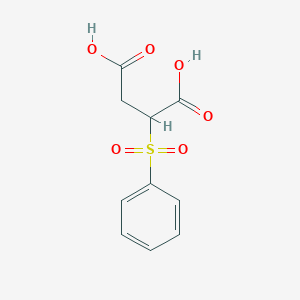
![5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one](/img/structure/B12943748.png)


![5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B12943763.png)
